molecular formula C16H13N3O4 B1199884 Nitromethaqualone CAS No. 340-52-3

Nitromethaqualone

Cat. No. B1199884
CAS RN: 340-52-3
M. Wt: 311.29 g/mol
InChI Key: RZHHDMJWDYJXAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Nitromethaqualone involves specific chemical pathways that differentiate it from its positional isomers and related compounds. Clark et al. (1988) synthesized Nitromethaqualone and its three positional isomers by manipulating the nitro group on the phenyl ring. This process was characterized using mass spectra, infrared spectra, nuclear magnetic resonance spectra, and gas-liquid chromatographic behavior, establishing a foundation for differentiating Nitromethaqualone from similar compounds (Clark, 1988).

Molecular Structure Analysis

The molecular structure of Nitromethaqualone has been extensively studied to understand its unique characteristics. The research by Clark (1988) provides detailed insights into the molecular distinctions of Nitromethaqualone, including its nuclear magnetic resonance and infrared spectroscopy profiles, which are pivotal in identifying and differentiating Nitromethaqualone from its isomers and related compounds (Clark, 1988).

Chemical Reactions and Properties

Nitromethaqualone's reactivity and interaction with other chemicals highlight its unique chemical properties. For instance, its ability to undergo specific reactions, such as the Michael addition reactions described by Itoh and Kanemasa (2002), showcases its utility in organic synthesis, leading to compounds with significant biological activity (Itoh & Kanemasa, 2002).

Physical Properties Analysis

The physical properties of Nitromethaqualone, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments and potential applications. While specific studies on Nitromethaqualone's physical properties are limited, the methodologies applied in the synthesis and structural analysis provide indirect insights into its physical characteristics.

Chemical Properties Analysis

Nitromethaqualone exhibits unique chemical properties, such as its reactivity patterns and stability under various conditions. The detailed chemical reactions, including biotransformation and excretion in biological systems as studied by Van Boven and Daenens (1982), contribute to a deeper understanding of its chemical behavior and potential metabolic pathways (Van Boven & Daenens, 1982).

Scientific Research Applications

  • Metabolism in Rats and Humans : Nitromethaqualone undergoes extensive biotransformation in both humans and rats. In humans, it is reduced to the corresponding amino derivative, partially transformed to an acetylated form, and experiences cleavage of the quinazolinone nucleus. In rats, additional metabolites are formed through oxidation of the 2-methyl group. Fecal excretion is a significant elimination pathway in rats (Van Boven & Daenens, 1982).

  • Identification and Differentiation from Isomers : Using mass spectra, infrared spectra, nuclear magnetic resonance spectra, and gas-liquid chromatography, Nitromethaqualone can be differentiated from its positional isomers and similar compounds like methaqualone and mecloqualone (Clark, 1988).

  • Pharmacogenetics Research : While not specifically focused on Nitromethaqualone, pharmacogenetics research, like that of the NIH Pharmacogenetics Research Network, involves correlating drug response with genetic variation. This type of research is relevant for understanding how different individuals may respond to drugs like Nitromethaqualone (Giacomini et al., 2007).

  • Metabolism of Related Compounds : Research on the metabolism of compounds similar to Nitromethaqualone, such as nitromiphene, provides insights into the metabolic pathways and potential effects of Nitromethaqualone. These studies highlight the role of gastrointestinal microflora in the biotransformation of such compounds (Ruenitz & Bagley, 1986).

  • Combustion Research : Nitromethaqualone has been used as a model substance in combustion research, specifically for understanding the mechanisms of combustion of solid propellants (Kelzenberg et al., 1999).

  • Diazeniumdiolate Research : Research in the field of diazeniumdiolates, which are adducts of nitric oxide, could have relevance to Nitromethaqualone, as it involves understanding the physicochemical properties of nitro-compounded substances and their biomedical applications (Keefer, 2011).

properties

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHHDMJWDYJXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187601
Record name Nitromethaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitromethaqualone

CAS RN

340-52-3
Record name 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitromethaqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitromethaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROMETHAQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
M Van Boven, P Daenens - Journal of pharmaceutical sciences, 1982 - Wiley Online Library
… Abstract 0 The metabolic disposition of I4C-labeled nitromethaqualone was investigated in rats. Unlabeled nitromethaqualone was used for studies on humans. Nitromethaqualone was …
Number of citations: 2 onlinelibrary.wiley.com
M Van Boven, P Daenens, G Vandereycken - Journal of Chromatography B …, 1980 - Elsevier
… _ No procedure for the ana&is of nitromethaqualone in biological samples has been … to biological samples_ The present paper describes the identification of nitromethaqualone in blood …
Number of citations: 5 www.sciencedirect.com
P Kuropka, M Zawadzki, P Szpot - ARCH MED SADOWEJ KRYMINOL, 2023 - ceeol.com
The aim of this review article was to collect and analyze the available information on methaqualone and its derivatives reported by users in dedicated online forums. Methaqualone is a …
Number of citations: 5 www.ceeol.com
CC Clark - Journal of Forensic Sciences, 1988 - astm.org
Nitromethaqualone [2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone] and its three positional isomers formed by moving the nitro group on the phenyl ring containing the 2…
Number of citations: 9 www.astm.org
A SZIRMAI - Therapeutische Umschau. Revue Therapeutique, 1963 - europepmc.org
[PHARMACOLOGICAL AND THERAPEUTIC STUDIES WITH A NEW QUINAZOLONE DERIVATIVE, NITROMETHAQUALONE]. - Abstract - Europe PMC … [PHARMACOLOGICAL …
Number of citations: 1 europepmc.org
B VAN, P DAENENS - 1982 - pascal-francis.inist.fr
BIOTRANSOFRMATION AND EXCRETION OF NITROMETHAQUALONE IN RATS AND HUMANS … BIOTRANSOFRMATION AND EXCRETION OF NITROMETHAQUALONE IN …
Number of citations: 0 pascal-francis.inist.fr
B VAN, P DAENENS, G VANDEREYCKEN - 1980 - pascal-francis.inist.fr
DETERMINATION OF NITROMETHAQUALONE IN BLOOD BY ELECTRON-CAPTURE-GAS CHROMATOGRAPHY … DETERMINATION OF NITROMETHAQUALONE IN BLOOD BY …
Number of citations: 0 pascal-francis.inist.fr
B LAFRENIERE, P RAJOTTE… - Canadian Psychiatric …, 1965 - europepmc.org
[A STUDY OF THE HYPNOTIC PROPERTIES OF NITROMETHAQUALONE IN PSYCHIATRIC ILLNESS]. - Abstract - Europe PMC … [A STUDY OF THE HYPNOTIC …
Number of citations: 2 europepmc.org
RD Budd - Clinical Toxicology, 1980 - Taylor & Francis
… and 4' -nitro group, respectively (forming nitromethaqualone), also greatly reduces reactivity. Both nitromethaqualone groups are larger and more polar than the corresponding groups …
Number of citations: 1 www.tandfonline.com
AA Grové - 2007 - repository.up.ac.za
… Nitromethaqualone and three positional isomers formed by moving the nitro-group on the … It is shown that the combination of these techniques can differentiate nitromethaqualone …
Number of citations: 0 repository.up.ac.za

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